

Biological activity of Gly-Arg-Gly-Asp-Ser peptide.

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Compound of Interest

Compound Name: Gly-Arg-Gly-Asp-Ser TFA

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An In-depth Technical Guide to the Biological Activity of Gly-Arg-Gly-Asp-Ser (GRGDS) Peptide
For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gly-Arg-Gly-Asp-Ser (GRGDS) pentapeptide is a synthetic molecule that contains the minimal integrin recognition sequence, Arg-Gly-Asp (RGD). This sequence is found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and osteopontin. By mimicking the natural binding motif of these ECM proteins, the GRGDS peptide acts as a competitive antagonist of RGD-binding integrins, thereby modulating a wide array of cellular processes. This technical guide provides a comprehensive overview of the biological activity of the GRGDS peptide, including its mechanism of action, downstream signaling pathways, quantitative binding data, and detailed experimental protocols for assessing its activity.

Mechanism of Action: Competitive Antagonism of Integrin Receptors

The primary mechanism of action of the GRGDS peptide is its competitive binding to the RGD-binding pocket on the extracellular domain of various integrin heterodimers. Integrins are transmembrane receptors that mediate cell-ECM and cell-cell adhesion, playing a crucial role in cellular structure and signal transduction. The RGD sequence is recognized by at least eight different integrin subtypes, including $\alpha v \beta 3$, $\alpha v \beta 5$, $\alpha 5 \beta 1$, and $\alpha IIb \beta 3$.

By occupying the RGD-binding site on these integrins, the GRGDS peptide prevents the binding of endogenous ECM proteins. This disruption of cell-matrix interactions leads to a variety of biological effects, including:

- Inhibition of cell adhesion: Treatment of cells with GRGDS in solution can prevent their attachment to ECM-coated surfaces.
- Induction of cell detachment: When added to already adherent cells, GRGDS can cause them to round up and detach from the substrate.^{[1][2][3]}
- Disruption of focal adhesions: The binding of GRGDS to integrins can lead to the dissociation of key focal adhesion proteins, such as α -actinin and vinculin, from these adhesion sites.^{[1][3][4]}

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The biological activity of the GRGDS peptide is concentration-dependent. The following table summarizes key quantitative data from various in vitro studies.

Parameter	Integrin Subtype	Cell Type/System	Value	Reference(s)
IC ₅₀	αvβ3	Purified Receptor	~5 μM	[5]
IC ₅₀	αvβ5	Purified Receptor	~6.5 μM	[5]
IC ₅₀	αvβ3	Competition ELISA	~10-100 μM	[6]
IC ₅₀	αvβ5	Competition ELISA	>100 μM	[4]
IC ₅₀	α5β1	Competition ELISA	~10-100 μM	[6]
K _d (3D)	Integrin-RGD	Live Cells	74 ± 28 μM	[7]
Effective Concentration	Inhibition of Fibrinogen Binding	Platelets	10-200 μM	[8]
Effective Concentration	Induction of Osteoclast Retraction	Chick and Rat Osteoclasts	191.4 - 210.0 μM	[9]

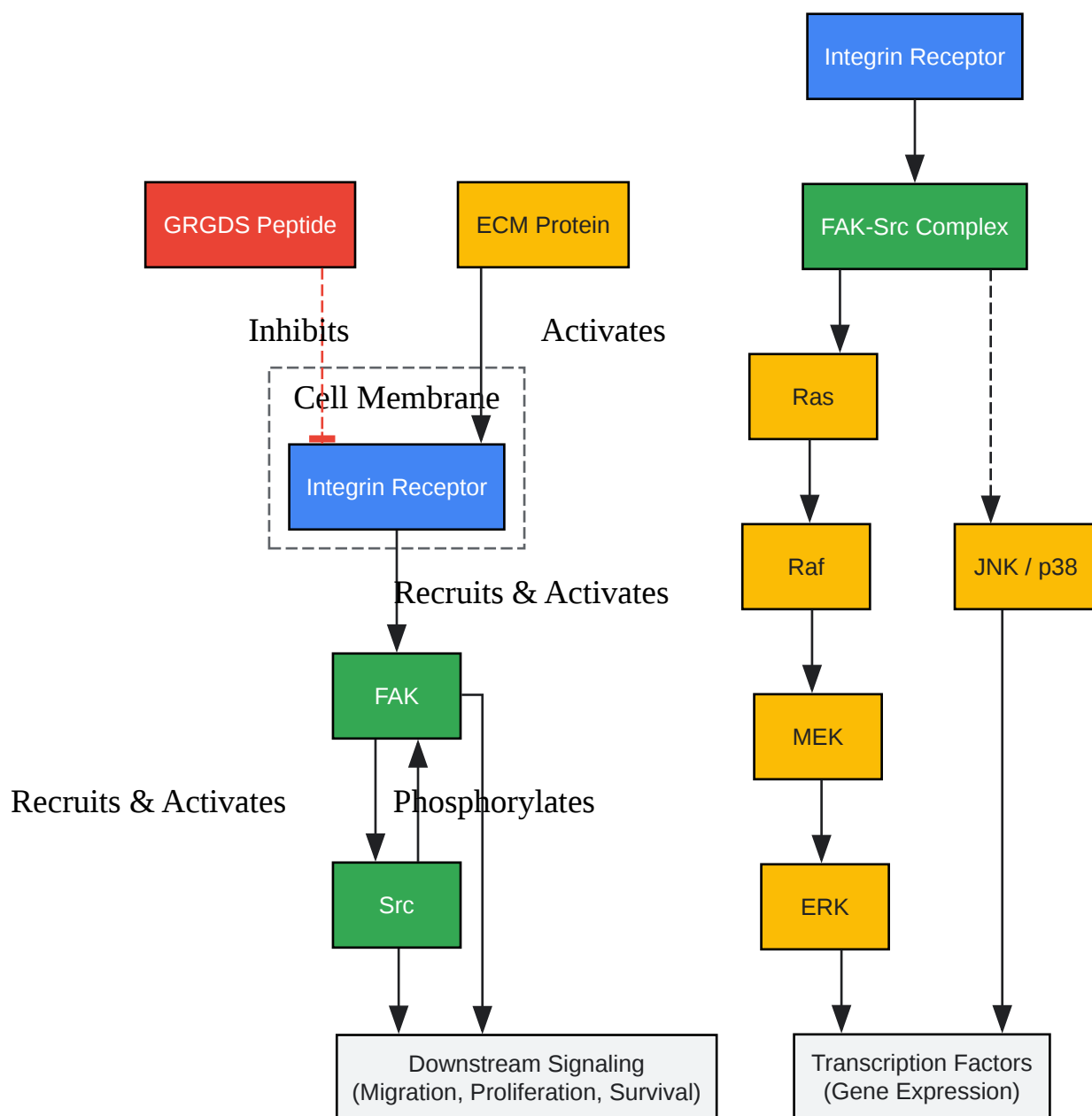
Signaling Pathways Modulated by GRGDS Peptide

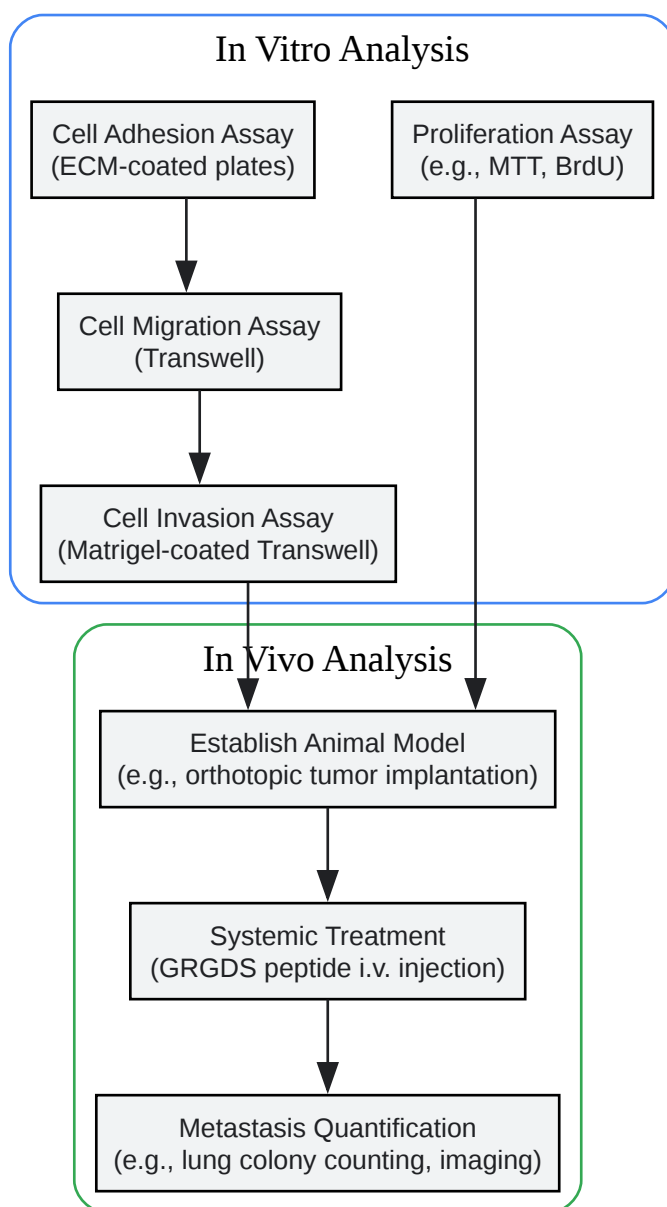
The binding of GRGDS to integrins not only disrupts physical cell adhesion but also modulates intracellular signaling pathways that regulate cell survival, proliferation, and migration. This "outside-in" signaling is initiated by a conformational change in the integrin receptor upon ligand binding.

Focal Adhesion Kinase (FAK) and Src Family Kinases (SFKs)

A primary event following integrin ligation is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Y397). This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases (SFKs). The resulting FAK-Src complex is a central signaling hub that phosphorylates numerous downstream targets,

including paxillin and p130Cas, leading to the activation of pathways that control cell spreading and migration.[10][11][12] The GRGDS peptide, by competitively inhibiting integrin-ECM interactions, can prevent the activation of FAK and Src.[13][14]





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